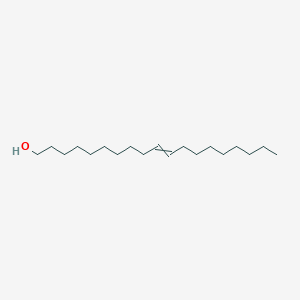

Nonadec-10-en-1-ol

Description

10-Undecen-1-ol (CAS: 112-43-6), also known as ω-undecylenyl alcohol or undec-10-en-1-ol, is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol. Its structure features a terminal double bond at position 10 and a hydroxyl group at position 1, making it reactive in organic synthesis and polymerization reactions. Key physical properties include:

Properties

IUPAC Name |

nonadec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUDMNZYHYIJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705783 | |

| Record name | Nonadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66855-80-9 | |

| Record name | Nonadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-en-1-ol can be synthesized through several methods. One common approach involves the reduction of nonadec-10-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nonadec-10-en-1-al. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form nonadec-10-en-1-al or further to nonadec-10-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The double bond can be reduced to form nonadecan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 gas with Pd/C or other metal catalysts.

Substitution: SOCl2, phosphorus tribromide (PBr3), and similar reagents.

Major Products Formed

Oxidation: Nonadec-10-en-1-al, Nonadec-10-enoic acid.

Reduction: Nonadecan-1-ol.

Substitution: Nonadec-10-en-1-yl chloride.

Scientific Research Applications

Nonadec-10-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential role in biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nonadec-10-en-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the long hydrophobic chain enables it to integrate into lipid bilayers. This dual functionality can disrupt membrane integrity and affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

Chain Length and Functional Groups :

- Longer chains (e.g., E-11-Hexadecen-1-ol) increase molecular weight and boiling points due to stronger van der Waals forces.

- Terminal double bonds (10-Undecen-1-ol) enhance reactivity compared to internal double bonds (Dec-9-en-1-ol) .

- Triple bonds (10-Undecyn-1-ol, 3,10-Undecadiyn-1-ol) reduce molecular weight and increase rigidity, affecting solubility and melting points .

Hydrogen Bonding: Decane-1,10-diol’s dual hydroxyl groups enable stronger hydrogen bonding, likely resulting in higher boiling points than mono-alcohols of similar weight .

Esters vs. Alcohols: Ethyl 10-undecenoate has a lower boiling point than 10-Undecen-1-ol due to reduced hydrogen bonding .

Biological Activity

Nonadec-10-en-1-ol, a long-chain unsaturated alcohol, is gaining attention for its diverse biological activities. This compound exhibits potential antimicrobial properties and has implications in various therapeutic fields. This article explores the biological activity of this compound, synthesizing findings from multiple studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₁₉H₃₈O, characterized by a hydroxyl group (-OH) and a double bond at the tenth carbon of the nonadecane chain. Its long hydrophobic carbon chain contributes to its solubility in organic solvents and limited water solubility, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that long-chain alcohols, including this compound, possess notable antimicrobial properties . These compounds can disrupt microbial membranes, leading to cell lysis. A study highlighted that fatty alcohols can effectively inhibit the growth of various microbial strains, suggesting their potential as natural preservatives or therapeutic agents against infections.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| E. coli | 0.5% | Agar Diffusion |

| S. aureus | 0.3% | Broth Dilution |

| C. albicans | 0.4% | Disk Diffusion |

Antimalarial Potential

In addition to its antimicrobial effects, this compound has been investigated for antimalarial activity . Similar compounds have shown efficacy against Plasmodium species, indicating that this compound could contribute to developing new antimalarial agents. The mechanism is believed to involve disruption of the parasite's lipid membranes, which is crucial for its survival and replication .

Interaction with Biological Membranes

Studies have demonstrated that this compound interacts with lipid membranes, affecting their fluidity and permeability. This interaction is essential for understanding the compound's potential therapeutic effects or toxicity in biological systems. The ability of long-chain alcohols to modulate membrane characteristics can influence drug delivery systems and enhance the efficacy of certain therapeutic agents .

Case Study 1: Antimicrobial Properties in Food Preservation

A study conducted on food preservation techniques evaluated the effectiveness of this compound against spoilage organisms in dairy products. The results indicated a significant reduction in microbial load when treated with this compound at concentrations as low as 0.3%. This suggests its potential application as a natural preservative in food industries .

Case Study 2: Antimalarial Screening

In another study focusing on antimalarial screening, this compound was tested alongside other fatty alcohols against Plasmodium falciparum. The compound exhibited a promising inhibitory effect with an IC50 value comparable to standard antimalarial drugs, indicating its potential as a lead compound for further development in malaria treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.